molecular formula C13H15F3N2O B6362330 3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 1240571-05-4

3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B6362330
CAS No.: 1240571-05-4
M. Wt: 272.27 g/mol
InChI Key: NSOVCIXUIODRBQ-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and versatile scaffold in medicinal chemistry. mdpi.comnih.gov Historically, piperazine itself was introduced as an anthelmintic agent. However, its true significance emerged with the discovery that its derivatives possess a vast spectrum of pharmacological activities. researchgate.netijpsr.com The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, basicity, and lipophilicity, which are critical for oral bioavailability and favorable pharmacokinetic profiles. wisdomlib.org

In contemporary drug discovery, piperazine derivatives are integral components of numerous approved drugs across a wide array of therapeutic areas. researchgate.net These include antipsychotics, antidepressants, antihistamines, anti-anginals, anti-cancer agents, and antivirals. researchgate.net The structural rigidity and conformational flexibility of the piperazine ring enable it to act as a potent scaffold, correctly orienting pharmacophoric groups to interact with biological targets. nih.gov The continued exploration of piperazine-based compounds underscores their enduring importance in the development of new medicines. acgpubs.orgresearchgate.net

The Benzoylpiperazine Motif as a Privileged Structure in Drug Design

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov While the closely related benzoylpiperidine scaffold is well-documented as a privileged structure, the benzoylpiperazine motif shares many of its advantageous characteristics. mdpi.comnih.govresearchgate.net The benzoylpiperazine core combines the versatile piperazine ring with a benzoyl group, creating a structure with a defined three-dimensional arrangement of aromatic and basic functionalities.

This combination allows for a variety of interactions with biological macromolecules, including hydrogen bonding, and van der Waals forces. The metabolic stability of this motif further enhances its appeal in drug design. mdpi.comnih.govresearchgate.net The exploration of benzoylpiperazine derivatives has led to the identification of compounds with a range of biological activities, validating its status as a valuable scaffold for the development of novel therapeutic agents. nih.gov

Role of Trifluoromethyl Substituted Structures in Modern Chemical Research

The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. mdpi.com The unique electronic properties of the trifluoromethyl group, stemming from the high electronegativity of fluorine atoms, can significantly influence a molecule's acidity, basicity, and dipole moment. mdpi.com This, in turn, can lead to stronger binding interactions with target proteins. mdpi.com

Furthermore, the trifluoromethyl group is known to improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Its lipophilic nature can enhance membrane permeability and oral bioavailability. mdpi.com The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, to modulate the steric and electronic profile of a molecule. mdpi.com The prevalence of trifluoromethylated compounds in recently approved drugs is a testament to the significant role this substituent plays in contemporary drug design. mdpi.com

Overview of Research Trajectories for Related Chemical Scaffolds

The chemical scaffolds embodied in 3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine are at the forefront of various research and development trajectories.

Table 1: Research Trajectories of Related Scaffolds

Scaffold Therapeutic Area Research Focus
Piperazine Derivatives Oncology Development of kinase inhibitors and anti-proliferative agents. nih.gov
Infectious Diseases Exploration as antibacterial, antifungal, and antiviral agents. acgpubs.orgresearchgate.net
Central Nervous System (CNS) Design of antipsychotics, antidepressants, and agents for neurodegenerative diseases. researchgate.net
Benzoylpiperazine Derivatives CNS Disorders Investigation as ligands for various receptors in the brain. nih.gov
Oncology Synthesis of novel compounds with cytotoxic activity against cancer cell lines.
Trifluoromethyl-containing Compounds Broad Incorporation into diverse molecular frameworks to enhance potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com

The convergence of these research streams continues to yield novel compounds with significant therapeutic potential. The strategic combination of the piperazine core, the benzoyl motif, and the trifluoromethyl group in a single molecule, as seen in this compound, represents a rational approach in the ongoing effort to design and discover next-generation medicines.

Strategic Approaches for the Synthesis of this compound

The piperazine ring is a common motif in pharmacologically active compounds and can be synthesized through various methods. nih.gov One common strategy involves the cyclization of 1,2-diamines or their precursors. For substituted piperazines like 3-methylpiperazine, achieving the desired substitution pattern is a key challenge.

Modern synthetic methods offer several routes to substituted piperazines. Palladium-catalyzed cyclization reactions can couple a propargyl unit with a diamine to form the piperazine ring with high regio- and stereochemical control. acs.orgorganic-chemistry.org Another approach is the de novo synthesis from multicomponent reactions, which allows for the assembly of highly substituted piperazines from simple building blocks. nih.gov For instance, an Ugi-type multicomponent reaction followed by an intramolecular SN2 cyclization can provide a versatile route to diverse piperazine scaffolds. nih.gov

A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines, where the necessary substrates are prepared from amino acids. organic-chemistry.org Additionally, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can yield substituted piperazines under mild conditions. organic-chemistry.org

Table 1: Selected Synthetic Approaches to Substituted Piperazine Rings

Method Key Features Starting Materials (Example) Catalyst/Reagent Reference
Palladium-Catalyzed Cyclization Modular, high regio- and stereocontrol Propargyl carbonate, Diamine Palladium catalyst acs.orgorganic-chemistry.org
Multicomponent Reaction (Ugi) De novo synthesis, high diversity α-Halo oxo-component, Isocyanide, Azide, Ethanolamine None (initially) nih.gov
Intramolecular Hydroamination Diastereoselective Cyclic sulfamidates from amino acids Not specified organic-chemistry.org
Photoredox Catalysis Mild conditions, decarboxylative annulation Glycine-based diamine, Aldehyde Iridium-based photoredox catalyst organic-chemistry.org

The introduction of the 2-(trifluoromethyl)benzoyl group onto the 3-methylpiperazine ring is typically achieved through a nucleophilic acyl substitution reaction. This amide bond formation is a fundamental transformation in organic synthesis. nih.govunimi.it The most common method involves reacting 3-methylpiperazine with an activated form of 2-(trifluoromethyl)benzoic acid, such as 2-(trifluoromethyl)benzoyl chloride. nbinno.com

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Due to the two nitrogen atoms in the piperazine ring, regioselectivity can be an issue. However, in 3-methylpiperazine, the two nitrogen atoms are electronically and sterically distinct. If one nitrogen is protected, the acylation will occur selectively at the unprotected nitrogen. If starting with unprotected 3-methylpiperazine, a mixture of products could be formed, necessitating chromatographic separation.

Various catalysts can be employed to facilitate N-acylation, although for reactive acylating agents like acyl chlorides, the reaction often proceeds without a catalyst. orientjchem.org When using less reactive acyl sources like esters, catalytic acetic acid can be effective. rsc.org The choice of solvent and reaction temperature are critical parameters to control the reaction rate and minimize side reactions. nih.gov

The 2-(trifluoromethyl)benzoyl moiety is derived from 2-(trifluoromethyl)benzoic acid. The synthesis of this fluorinated precursor is a key step. The trifluoromethyl group significantly impacts the electronic properties of the molecule. nbinno.com

Several methods exist for the synthesis of 2-(trifluoromethyl)benzoic acid. One industrial method involves the fluorination of 2-(trichloromethyl)benzoyl chloride with anhydrous hydrogen fluoride (B91410). guidechem.comgoogle.com The resulting 2-(trifluoromethyl)benzoyl chloride can then be hydrolyzed to the carboxylic acid. Another route starts from o-toluic acid, which is converted to its acid chloride and then subjected to photochlorination to yield 2-(trichloromethyl)benzoyl chloride, followed by fluorination. guidechem.com A laboratory-scale synthesis might involve the oxidation of 2-(trifluoromethyl)benzaldehyde. chemicalbook.com

Table 2: Synthetic Routes to 2-(Trifluoromethyl)benzoic Acid

Starting Material Key Steps Reagents Reference
2-(Trichloromethyl)benzoyl chloride Fluorination, Hydrolysis Anhydrous Hydrogen Fluoride (HF), Water guidechem.comgoogle.com
o-Toluic acid Chlorination, Photochlorination, Fluorination, Hydrolysis Thionyl chloride, Chlorine gas (Cl₂), HF, Water guidechem.com
2-(Trifluoromethyl)benzaldehyde Oxidation Oxidizing agent (e.g., KMnO₄) chemicalbook.com

Achieving the regioselective placement of the methyl group at the 3-position of the piperazine ring is crucial for the synthesis of the target molecule. Synthesizing 3-substituted piperazines can be accomplished using several strategies. nih.govnih.gov

One effective method starts from a chiral α-amino acid, such as alanine, which already contains the desired methyl-substituted stereocenter. The amino acid can be converted into a chiral 1,2-diamine intermediate, which is then cyclized to form the enantiopure 3-methylpiperazine ring. nih.govnih.gov This approach provides excellent control over stereochemistry.

Another strategy involves the use of protecting groups. For example, (S)-2-methylpiperazine can be selectively protected at the less hindered nitrogen atom with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate, yielding (S)-1-Boc-3-methylpiperazine. chemicalbook.com This protected intermediate can then be acylated at the remaining free secondary amine, followed by deprotection of the Boc group if necessary. Asymmetric synthesis using chiral auxiliaries is another powerful technique to control the stereochemistry during the formation of the piperazine ring.

Catalytic Approaches and Reaction Mechanism Considerations in Synthesis

Catalysis plays a significant role in modern synthetic methodologies for constructing heterocyclic compounds like piperazine. Palladium-catalyzed reactions, for instance, are highly effective for the modular synthesis of substituted piperazines. acs.orgorganic-chemistry.org The mechanism of these cyclizations often involves the oxidative addition of a palladium(0) catalyst to a propargylic carbonate, followed by nucleophilic attack by the diamine and subsequent reductive elimination to yield the piperazine product and regenerate the catalyst. acs.org

In the N-acylation step, while often uncatalyzed when using acyl chlorides, various catalysts have been developed for amide bond formation under milder conditions or with less reactive acylating agents. orientjchem.org For example, enzyme-catalyzed amide bond formation represents an environmentally benign alternative, often proceeding with high selectivity and without the need for protecting groups. nih.gov The mechanism involves the enzymatic activation of a carboxylic acid, often via adenylation, followed by nucleophilic attack from the amine. nih.gov

Optimization of Synthetic Pathways for Scalability and Purity

For the large-scale synthesis of this compound, optimization of the synthetic route is essential to ensure cost-effectiveness, safety, and high purity of the final product. Key factors to consider include the cost and availability of starting materials, the number of synthetic steps, reaction yields, and the ease of purification.

A convergent synthesis is generally more amenable to scale-up as it allows for the separate optimization of the synthesis of the two main fragments (3-methylpiperazine and 2-(trifluoromethyl)benzoic acid). Process parameters such as reaction temperature, concentration, catalyst loading, and reaction time must be carefully optimized for each step to maximize yield and minimize the formation of impurities.

Purification methods are also a critical consideration. Crystallization is often preferred at large scales over chromatography for its cost-effectiveness and efficiency in removing impurities. The final product's purity is paramount, especially for pharmaceutical applications, and is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The use of flow chemistry, potentially with microwave assistance, can offer advantages for scalability by providing better control over reaction parameters and improving safety and efficiency. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-9-8-18(7-6-17-9)12(19)10-4-2-3-5-11(10)13(14,15)16/h2-5,9,17H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOVCIXUIODRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Unambiguous Interpretation of 1D (¹H, ¹³C) NMR Spectra

Detailed ¹H (proton) and ¹³C (carbon-13) NMR spectral data for 3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine are not available in the reviewed literature. For a definitive structural assignment, one would expect to observe specific signals in the ¹H NMR spectrum corresponding to the protons on the piperazine (B1678402) ring, the methyl group, and the trifluoromethyl-substituted benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would be expected to show distinct resonances for each unique carbon atom, including the characteristic signal of the trifluoromethyl (CF₃) group and the carbonyl (C=O) carbon.

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for unambiguously assembling a molecule's structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the piperazine ring and the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be crucial for connecting the benzoyl moiety to the piperazine ring at the N1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximities between protons, providing insights into the molecule's preferred conformation and the stereochemical relationship of the methyl group relative to other parts of the piperazine ring.

Specific experimental data from these 2D NMR techniques for this compound could not be located.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure based on fragmentation patterns. While general mass spectrometric data for related piperazine derivatives exists, specific high-resolution mass spectrometry (HRMS) data, which would confirm the exact molecular formula (C₁₃H₁₅F₃N₂O), was not found for this compound. Analysis of the fragmentation pattern under techniques like electron ionization (EI) would be expected to show characteristic losses, such as the cleavage of the benzoyl group or fragmentation of the piperazine ring, providing further structural evidence.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For the target compound, a key feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group, typically in the range of 1630-1680 cm⁻¹. Other expected signals would include C-H stretching from the aromatic and aliphatic parts of the molecule, and strong C-F stretching bands associated with the trifluoromethyl group. A search of scientific databases did not yield a specific, published IR spectrum for this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a standard method to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The results are compared against the calculated theoretical values to verify the compound's empirical and molecular formula. For C₁₃H₁₅F₃N₂O, the theoretical percentages would be approximately C: 57.35%, H: 5.55%, and N: 10.29%. Published experimental results from elemental analysis for this compound were not found.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine, the piperazine (B1678402) ring is expected to adopt a stable chair conformation. Key conformational questions would involve the orientation of the 3-methyl group (axial versus equatorial) and the rotational freedom around the amide bond connecting the piperazine ring to the benzoyl group.

Molecular Dynamics (MD) simulations could further elaborate on these findings by modeling the atomic movements of the molecule over time. nih.govresearchgate.netyoutube.com An MD simulation would reveal the stability of different conformers, the energy barriers for conversion between them, and how the molecule might change its shape in a biological environment, such as in the presence of a solvent or a target protein. rsc.orgnih.gov

While specific experimental or calculated energy values for the conformers of this exact molecule are not detailed in publicly available literature, these computational studies are crucial for identifying the most stable, low-energy conformation, which is essential for further modeling, such as molecular docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing deep insights into its stability and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. ekb.egresearchgate.net A primary application is geometry optimization, which determines the most stable three-dimensional arrangement of atoms by finding the minimum energy state. This process yields precise data on bond lengths, bond angles, and dihedral angles. mdpi.com

For this compound, the presence of the strongly electron-withdrawing trifluoromethyl (CF3) group on the benzoyl ring would significantly influence the molecule's electronic properties, such as its dipole moment and charge distribution. semanticscholar.org DFT calculations, often using the B3LYP functional, would provide a detailed picture of these characteristics. scispace.com

Table 1: Key Parameters Obtained from DFT Calculations
ParameterDescription
Total EnergyThe total electronic energy of the molecule in its optimized state, indicating its stability.
Bond Lengths (Å)The equilibrium distances between bonded atoms.
Bond Angles (°)The angles formed by three consecutive bonded atoms.
Dihedral Angles (°)The rotational angles between planes of four consecutive bonded atoms, defining the molecule's conformation.
Dipole Moment (Debye)A measure of the overall polarity of the molecule resulting from its charge distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.nettandfonline.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the electron-rich piperazine and benzoyl moieties would likely contribute significantly to the HOMO, while the electron-withdrawing CF3 group would lower the energy of the LUMO.

Table 2: Concepts in Frontier Molecular Orbital (FMO) Analysis
ConceptSignificance in Reactivity
HOMO Energy (EHOMO)Represents the molecule's capacity to donate electrons. Higher energy indicates a better electron donor.
LUMO Energy (ELUMO)Represents the molecule's capacity to accept electrons. Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability. A smaller gap suggests the molecule is more reactive and less stable.

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. researchgate.netresearchgate.netlibretexts.orgwalisongo.ac.id It is invaluable for predicting how a molecule will interact with other charged species. nih.gov

Red Regions : Indicate negative electrostatic potential, where electron density is high. These areas, such as around the carbonyl oxygen, are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, where electron density is low. These areas are prone to nucleophilic attack.

Green Regions : Represent neutral or weakly polarized areas.

Fukui functions provide a more quantitative prediction of reactivity at specific atomic sites. researchgate.netresearchgate.netwikipedia.org Derived from DFT, these functions identify which atoms are most likely to accept or donate electrons. nih.govmdpi.com The condensed Fukui function calculates values for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0) for each atom in the molecule.

Table 3: Reactivity Descriptors and Their Predictive Role
DescriptorDescriptionPredicted Role for this compound
MEP (Negative)Electron-rich sites, prone to attack by electrophiles.Likely localized on the carbonyl oxygen atom.
MEP (Positive)Electron-deficient sites, prone to attack by nucleophiles.Likely localized on hydrogen atoms and near the benzoyl ring influenced by the CF3 group.
Fukui Function (f+)Identifies the most likely site for a nucleophilic attack.Potentially the carbonyl carbon or carbons on the benzoyl ring.
Fukui Function (f-)Identifies the most likely site for an electrophilic attack.Potentially the nitrogen atoms of the piperazine ring.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a biological target, typically a protein or enzyme. nih.govtandfonline.comresearchgate.netnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net

For this compound, a docking simulation would involve placing the molecule into the active site of a selected protein target. The software then calculates the most stable binding poses and estimates the binding affinity, usually expressed as a docking score in kcal/mol. acs.org A lower score typically indicates a more favorable binding interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.netresearchgate.netresearchgate.net These models are used to predict the activity of new, unsynthesized compounds. nih.gov

To build a QSAR model applicable to this compound, a dataset of structurally similar piperazine derivatives with known biological activities would be required. mdpi.comnih.gov For each compound, a set of numerical parameters, or "descriptors," are calculated. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. Such models have been successfully applied to piperazine derivatives to predict activities ranging from antidepressant to antimicrobial effects. nih.govmdpi.com

Table 4: Common Molecular Descriptors Used in QSAR Studies
Descriptor ClassExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole momentDescribes the electronic charge distribution and reactivity.
Steric/TopologicalMolecular Weight, Molecular Volume, Wiener IndexDescribes the size, shape, and branching of the molecule.
HydrophobicLogP (Partition Coefficient)Describes the molecule's solubility in water versus lipids.

Predictive Models for Physicochemical Descriptors and Bioavailability

In modern drug discovery, in silico methods are indispensable for the early evaluation of drug candidates, allowing researchers to predict their pharmacokinetic profiles and potential for success before undertaking costly and time-consuming laboratory synthesis and testing. For this compound, computational models provide crucial insights into its fundamental physicochemical properties and its likely oral bioavailability. These predictions are generally derived from Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known compounds. nih.gov

Predictive Models for Physicochemical Descriptors

The "drug-likeness" of a molecule is often initially assessed by a set of physicochemical descriptors. Computational tools like SwissADME, a free and widely used web tool, employ various predictive models to calculate these properties from a molecule's structure alone. prismbiolab.comuni.lu These models range from atomistic and fragmental methods to topological approaches. For instance, lipophilicity (Log P) can be predicted using methods like XLOGP3, which is an atomistic method with corrective factors, or WLOGP, which is based on a fragmental system. prismbiolab.com Similarly, aqueous solubility (Log S) and other key descriptors are calculated using sophisticated algorithms. prismbiolab.com

For a compound like this compound, these predictive models estimate the key parameters that govern its behavior in a biological system. While specific experimental data for this exact molecule are not publicly available, data for the closely related analog, 1-[2-(trifluoromethyl)benzoyl]piperazine, have been computationally predicted and serve as a strong reference. These predicted values help determine if the molecule conforms to established guidelines for oral drug candidates, such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties for 1-[2-(trifluoromethyl)benzoyl]piperazine Data below is computationally generated for a closely related analog and serves as an estimation for this compound.

PropertyPredicted ValueSignificance in Bioavailability
Molecular Formula C₁₂H₁₃F₃N₂ODefines the elemental composition.
Molecular Weight 258.24 g/mol Influences diffusion and transport across membranes.
XlogP3 0.6Predicts lipophilicity; affects solubility and membrane permeability.
Hydrogen Bond Donors 1Influences solubility and receptor binding.
Hydrogen Bond Acceptors 3Influences solubility and receptor binding.
Rotatable Bonds 2Relates to conformational flexibility and target binding.
Topological Polar Surface Area (TPSA) 41.5 ŲAffects membrane penetration and transport.

Predictive Models for Bioavailability

Oral bioavailability is a complex pharmacokinetic property representing the fraction of an administered drug that reaches systemic circulation. researchgate.net Predictive models for bioavailability are crucial for filtering out compounds that are unlikely to be effectively absorbed when taken orally.

One of the most intuitive predictive tools is the "Bioavailability Radar," which provides a rapid visual assessment of drug-likeness based on six key physicochemical properties. prismbiolab.comswissadme.ch For a molecule to be predicted as orally bioavailable, its properties should ideally fall within a specific range depicted on the radar plot.

Another powerful predictive tool is the "BOILED-Egg" model, which graphically represents predictions for passive gastrointestinal absorption and blood-brain barrier (BBB) penetration. prismbiolab.comswissadme.ch By plotting the molecule's lipophilicity (WLOGP) against its polarity (TPSA), the model can classify the compound as likely to be well-absorbed, likely to penetrate the brain, or neither. swissadme.ch For piperazine derivatives, this model can quickly indicate whether the compound is likely to be orally bioavailable and whether it might have central nervous system effects. Based on the predicted TPSA and XlogP values, this compound is expected to show high gastrointestinal absorption. prismbiolab.com

Furthermore, machine learning models, particularly support vector machines (SVM), have been developed to create more sophisticated classifiers for oral bioavailability. These models integrate multiple descriptors to predict whether a compound will have high or low bioavailability with a significant degree of accuracy. Such models suggest that piperazine-based structures can possess good oral bioavailability, a desirable trait for drug candidates. nih.gov

Table 2: Predicted Drug-Likeness and Pharmacokinetics for 1-[2-(trifluoromethyl)benzoyl]piperazine Data below is computationally generated for a closely related analog and serves as an estimation for this compound.

Model / RulePredictionInterpretation
Lipinski's Rule of Five Yes (0 violations)Good potential for oral bioavailability.
Bioavailability Score 0.55Indicates a high probability of good oral bioavailability.
GI Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
BBB Permeant YesPredicted to be capable of crossing the blood-brain barrier.

Structure Activity Relationship Sar Investigations

Systematic Elucidation of Structural Features Influencing Biological Interactions

The biological interactions of 3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine are governed by a combination of steric, electronic, and hydrophobic factors conferred by its distinct structural features. SAR studies on related piperazine (B1678402) derivatives have shown that modifications to each part of the molecule can significantly impact its pharmacological profile. researchgate.net

The nature of the acyl group attached to one of the piperazine nitrogens—in this case, a 2-(trifluoromethyl)benzoyl group—is a critical determinant of activity. The electronic properties of the benzoyl ring, modulated by the strongly electron-withdrawing trifluoromethyl group, can affect binding affinity through various non-covalent interactions. smolecule.com Furthermore, the relative orientation of these groups, dictated by the conformation of the piperazine ring, plays a significant role in target recognition.

Conformational Requirements of the Piperazine Ring for Target Recognition

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, due to the presence of the N-benzoyl group, the rotation around the C-N amide bond is restricted, leading to the existence of different conformers in solution. nih.govresearchgate.net This conformational behavior is a key factor in determining how the molecule presents its functional groups for interaction with a biological target.

Structural FeatureConformational ConsiderationImpact on Target Recognition
Piperazine RingPrimarily exists in a chair conformation, but can undergo chair-to-chair interconversion.Determines the spatial orientation of substituents.
N-Benzoyl GroupRestricted rotation around the C-N amide bond leads to multiple conformers.Influences the presentation of the benzoyl and trifluoromethyl groups to the binding site.
3-Methyl GroupCan exist in either an axial or equatorial position, affecting the local topography of the piperazine ring.Can provide additional steric interactions or influence the preferred conformation of the piperazine ring.

Stereochemical Effects of the Methyl Group on Piperazine

The presence of a methyl group at the 3-position of the piperazine ring introduces a chiral center, meaning that this compound can exist as two enantiomers (R and S). Stereochemistry is a critical factor in the biological activity of many chiral compounds, as biological targets such as receptors and enzymes are themselves chiral. nih.govnih.gov

Role of the Trifluoromethyl Substituent in Modulating Electronic and Lipophilic Properties

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique electronic and lipophilic properties. nih.gov Its strong electron-withdrawing nature significantly alters the electronic distribution of the benzoyl ring, which can enhance interactions with biological targets. smolecule.com The CF3 group can participate in dipole-dipole interactions, hydrogen bonds (acting as a weak hydrogen bond acceptor), and other non-covalent interactions.

PropertyEffect of the Trifluoromethyl GroupImplication for Biological Activity
Electronic EffectStrongly electron-withdrawing.Modulates the charge distribution of the benzoyl ring, potentially enhancing electrostatic interactions with the target.
LipophilicityIncreases the hydrophobicity of the molecule.Can improve membrane permeability and binding to hydrophobic pockets.
Metabolic StabilityResistant to metabolic degradation.Can lead to a longer half-life and improved pharmacokinetic profile.

Contributions of the Benzoyl Moiety to Molecular Interactions

The benzoyl moiety serves as a key structural component for molecular recognition, primarily through aromatic interactions with the biological target. The phenyl ring can engage in π-π stacking, cation-π, and hydrophobic interactions with complementary amino acid residues in the binding site. The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, forming crucial hydrogen bonds that can anchor the ligand in the binding pocket. nih.gov

The substitution pattern on the benzoyl ring, particularly the presence of the trifluoromethyl group at the 2-position, will influence the orientation and electronic nature of these interactions. The ortho-position of the trifluoromethyl group can induce a specific conformational preference of the benzoyl ring relative to the piperazine, which can be critical for optimal binding.

Bioisosteric Replacements of Key Functional Groups and their SAR Implications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. u-tokyo.ac.jpestranky.sk For this compound, several bioisosteric replacements could be considered to probe the SAR.

For instance, the piperazine ring could be replaced by other cyclic diamines or related heterocyclic scaffolds to explore different conformational constraints and basicity. nih.gov The trifluoromethyl group could be substituted with other electron-withdrawing groups, such as a cyano or a nitro group, or with other halogen atoms to fine-tune the electronic and lipophilic properties. The benzoyl moiety could be replaced by other aromatic or heteroaromatic acyl groups to investigate the importance of the aromatic system and the carbonyl group for binding. nih.gov

Original Functional GroupPotential Bioisosteric ReplacementPotential SAR Implication
PiperazineHomopiperazine (B121016), Pyrrolidine, MorpholineAlters ring size, conformation, and basicity, potentially affecting target binding and selectivity.
Trifluoromethyl GroupCyano, Nitro, Halogens (Cl, Br)Modulates electronic properties and lipophilicity, which can impact binding affinity and metabolic stability.
Benzoyl MoietyPyridoyl, Thienoyl, PhenylacetylExplores the role of the aromatic system and the nature of the linker to the piperazine ring.

Lead Identification and Optimization Strategies in Drug Discovery

Strategies for Enhancing Target Potency and Selectivity

Enhancing a compound's potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with a specific target over others) is paramount in lead optimization. For piperazine-based compounds, these properties are finely tuned by modifying the substituents on both the piperazine (B1678402) ring and its attached moieties. dongguk.edunih.gov The piperazine core is a versatile and flexible building block, and slight alterations to its structure can lead to significant differences in medicinal potential. dongguk.edunih.gov

Key strategies include:

Substitution Pattern Modification : The nature and position of substituents on the piperazine ring and its associated aromatic systems can dramatically influence binding affinity. researchgate.net For instance, the presence of a trifluoromethyl (-CF3) group, as seen in 3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine, is a common strategy in medicinal chemistry. The -CF3 group is highly lipophilic and electron-withdrawing, which can enhance membrane permeability and metabolic stability, and often leads to improved potency by engaging in specific interactions within the target's binding pocket. mdpi.com

Introduction of Chiral Centers : The methyl group at the 3-position of the piperazine ring introduces a chiral center. Enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different potencies, selectivities, and metabolic profiles. Separating and testing individual enantiomers is a critical optimization step to identify the more active and safer form, thereby enhancing selectivity and reducing potential off-target effects.

Conformational Rigidity : Introducing elements that restrict the molecule's ability to rotate freely can lock it into a more bioactive conformation, improving its fit with the target receptor. This can be achieved through cyclization or the introduction of bulky groups that hinder rotation. The benzoyl group attached to the piperazine nitrogen contributes to a more defined three-dimensional structure.

mdpi.com

Scaffold Modification and Molecular Hybridization Approaches

The piperazine scaffold is recognized as a "privileged structure" in drug discovery because it is found in a wide array of biologically active compounds targeting different therapeutic areas. tandfonline.comnih.gov Scaffold modification and molecular hybridization are advanced strategies that leverage this versatility.

Scaffold Modification : This involves altering the core heterocyclic ring system itself. While this compound uses a classic piperazine ring, optimization efforts could explore related scaffolds like homopiperazine (B121016) (a seven-membered ring) or piperidine (B6355638) to assess the impact on target binding and pharmacokinetics. The two nitrogen atoms in the piperazine ring are key to its utility, improving properties like water solubility and bioavailability. nih.govmdpi.com

Molecular Hybridization : This strategy involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. mdpi.com The goal is to create a hybrid compound with a multi-target profile or improved properties over the individual components. In the case of the title compound, the piperazine core acts as a linker, hybridizing the trifluoromethylbenzoyl moiety with the methylpiperazine unit. This approach has been used to develop dual-binding inhibitors, for example, by linking a fragment that binds to one site of an enzyme with another fragment that binds to a different site on the same enzyme. mdpi.com

Computational and AI-Driven Approaches in Lead Optimization

Structure-Based Drug Design (SBDD) : If the 3D structure of the biological target is known, molecular docking simulations can predict how compounds like this compound will bind. These simulations can help rationalize the activity of the compound and guide the design of new analogs with improved interactions, for example, by identifying empty pockets where additional functional groups could be placed to increase affinity. nih.gov

Ligand-Based Drug Design (LBDD) : When the target structure is unknown, LBDD methods are employed. Quantitative Structure-Activity Relationship (QSAR) models, for instance, build mathematical relationships between the structural features of a series of piperazine analogs and their biological activities. frontiersin.org These models can then be used to predict the activity of novel, unsynthesized compounds.

AI and Machine Learning (ML) : AI and ML are revolutionizing lead optimization. patsnap.com Generative models can design entirely new molecules with desired properties, such as high potency and low predicted toxicity. ijpsjournal.comarxiv.org These AI-driven approaches can analyze massive datasets to identify subtle patterns that a human chemist might miss, thereby prioritizing the most promising molecular modifications. preprints.org

Fragment-Based Drug Design (FBDD) Principles Applied to Piperazine Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead identification that starts with very small molecules, or "fragments" (typically with a molecular weight under 300 Da). bu.edunih.gov These fragments are screened for weak binding to the biological target. Once a binding fragment is identified, it is grown or linked with other fragments to build a more potent, lead-like molecule. chemdiv.compatsnap.com

The piperazine scaffold is well-suited for FBDD for several reasons:

As a Starting Fragment : A simple piperazine or methylpiperazine can serve as an initial fragment hit that binds in a specific pocket of a target protein.

As a Versatile Linker : If two different fragments are found to bind in adjacent pockets, the piperazine scaffold can be used as a linker to connect them, creating a single, more potent molecule.

For Fragment Elaboration : A fragment hit can be elaborated by adding a piperazine ring, which can serve as a vector to explore surrounding space and pick up additional interactions with the target. astx.com The two nitrogen atoms of the piperazine ring provide synthetically accessible points for growing the fragment in different directions. astx.com

In the context of this compound, one could retrospectively view its design through an FBDD lens: a 3-methylpiperazine fragment could be linked to a 2-(trifluoromethyl)benzoyl fragment to achieve high-affinity binding.

Patent Landscape Analysis and Intellectual Property Considerations for Piperazine Derivatives

The patent landscape for piperazine derivatives is vast and diverse, reflecting the scaffold's broad therapeutic utility in areas ranging from central nervous system disorders to oncology and infectious diseases. dongguk.edunih.gov A patent provides legal protection for an invention, making intellectual property (IP) a cornerstone of the pharmaceutical industry. biorxiv.org

Key considerations for piperazine derivatives include:

Novelty and Non-Obviousness : For a new molecule like this compound to be patentable, it must be novel (not previously described) and non-obvious to a person skilled in the art. The novelty often resides in the unique combination of substituents on the piperazine core. researchgate.net

Scope of Claims : Patents for piperazine derivatives often claim not just a single molecule but a genus of related structures, defined by variable substituent groups (Markush structures). This provides broader protection against competitors developing similar compounds.

Therapeutic Application : Patents typically claim the use of a compound for treating a specific disease. The discovery of a new therapeutic application for an existing piperazine derivative can be the basis for a new patent.

Analysis of the patent literature reveals that a significant amount of research focuses on the functionalization of the piperazine ring to generate new chemical entities with distinct pharmacological profiles, thereby securing new IP. dongguk.edunih.gov The flexibility of the piperazine scaffold allows for extensive modifications, ensuring a continuous stream of new patent filings in this chemical space. researchgate.net

Based on a comprehensive search of available scientific literature, there are no specific preclinical investigations published that focus on the biological relevance of the chemical compound This compound . The required data to populate the requested sections on its mechanistic actions, molecular targets, cellular pathway modulation, and antimicrobial mechanisms are not available.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific compound. Research has been conducted on structurally related compounds, such as other piperazine derivatives or molecules with a trifluoromethyl benzoyl moiety, but the user's strict instruction to focus solely on "this compound" prevents the inclusion of that information.

Preclinical Investigations of Biological Relevance: Mechanistic and Target Oriented Studies

Studies on Antiviral Mechanisms of Action

Although specific studies on the antiviral mechanisms of 3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine are not available, research on related trifluoromethyl and piperazine-containing compounds suggests potential pathways for its antiviral activity. These mechanisms primarily involve the inhibition of viral replication and interaction with viral structural proteins.

Derivatives of piperazine (B1678402) have been investigated for their ability to interfere with the life cycle of various viruses. For instance, piperazine itself has been shown to bind to the hydrophobic pocket of the Chikungunya virus (CHIKV) capsid protein, a crucial component for viral assembly. nih.gov This interaction suggests that piperazine-containing compounds could act as inhibitors of viral capsid formation.

Furthermore, studies on trifluoromethylpyridine piperazine derivatives have demonstrated antiviral activity against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The proposed mechanism for these related compounds involves the induction of a defense response in the host plant. Specifically, certain derivatives were found to enhance the activities of defensive enzymes like superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). nih.govnih.gov This activation of the phenylpropanoid biosynthesis pathway strengthens the plant's antiviral defenses. nih.govnih.gov

While a retracted study on trifluoromethyl piperidine (B6355638) derivatives indicated potential activity against human viruses including Influenza A virus (H1N1), Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (COX-B3), the specific mechanisms of action were not detailed. mdpi.com The presence of a trifluoromethyl group in a molecule can enhance its ability to form hydrogen bonds, a property that could be crucial for blocking viral enzymes like reverse transcriptase or DNA polymerases. mdpi.com

Table 1: Antiviral Activity of Structurally Related Compounds

Compound ClassVirusObserved Effect/MechanismReference
Trifluoromethylpyridine piperazine derivativesTobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV)Enhanced host defensive enzyme activities (SOD, PPO, PAL) and activated the phenylpropanoid biosynthesis pathway. nih.govnih.gov
PiperazineChikungunya Virus (CHIKV)Binds to the hydrophobic pocket of the viral capsid protein. nih.gov

Anti-inflammatory Mechanisms and Pathway Interventions

The anti-inflammatory potential of compounds structurally related to this compound has been attributed to their ability to modulate key inflammatory pathways and mediators. The core structures, including the piperazine ring and the trifluoromethyl group, are features found in various compounds with demonstrated anti-inflammatory effects.

Research on N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones, which share the trifluoromethylphenyl moiety, has shown potent anti-inflammatory activity. These compounds were found to inhibit the production of several pro-inflammatory mediators, including tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. nih.gov The underlying mechanism for some trifluoromethyl-substituted piperidones involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net This is achieved by preventing the phosphorylation of p65 and IκBα, key steps in the activation of NF-κB. researchgate.net

Furthermore, certain benzhydrylpiperazine derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov This dual inhibition is a sought-after characteristic for anti-inflammatory agents as it may offer a broader spectrum of activity and a better safety profile. The piperazine framework is considered to contribute to the anti-inflammatory activity of these molecules. nih.gov

Other piperazine derivatives have been shown to act as antagonists of histamine (B1213489) and serotonin (B10506) receptors, which are also involved in inflammatory responses. nih.gov Additionally, some piperazine-containing compounds have demonstrated the ability to reduce the expression of COX-2. nih.gov

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassMechanism/Pathway InterventionKey Mediators InhibitedReference
Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidonesInhibition of NF-κB activationTNF-α, IL-6, IL-1β, PGE2, NO nih.govresearchgate.net
Benzhydrylpiperazine derivativesDual inhibition of COX-2 and 5-LOXProstaglandins, Leukotrienes nih.gov
Methyl salicylate (B1505791) derivatives with piperazineAntagonism of histamine and serotonin receptorsHistamine, Serotonin nih.gov
1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazinesReduction of COX-2 expressionCOX-2 nih.gov

Future Perspectives and Emerging Research Directions

Advanced Synthetic Methodologies for Complex Analogues

The synthesis of piperazine (B1678402) derivatives has been a subject of extensive research, with several established methods for the assembly and decoration of the piperazine ring. mdpi.com Key synthetic strategies include the Buchwald-Hartwig coupling, the Ullmann–Goldberg reaction, and aromatic nucleophilic substitution for N-aryl derivatives, while N-alkyl derivatives are commonly prepared through nucleophilic substitution, reductive amination, and the reduction of carboxyamides. mdpi.com

Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access complex analogues of 3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine. For instance, novel methodologies for the enantiopure synthesis of 3-substituted piperazine-2-acetic acid esters have been reported, which could be adapted for the synthesis of analogues with enhanced biological activity. mdpi.com Furthermore, the application of modern synthetic techniques such as flow chemistry and photoredox catalysis could enable the rapid generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. The development of synthetic protocols that allow for the late-stage functionalization of the piperazine core would also be highly valuable for the efficient exploration of chemical space around this scaffold.

Integration of Omics Data with Computational Chemistry for Target Deconvolution

The identification of the biological targets of a small molecule is a critical step in the drug discovery process. The integration of multi-omics data, such as transcriptomics and proteomics, with computational chemistry approaches offers a powerful platform for target deconvolution. nih.govplos.org This integrated approach can provide a comprehensive understanding of the molecular mechanisms underlying the biological effects of a compound. rsc.orgnih.gov

For this compound and its analogues, a computational workflow could be employed to analyze data from cell lines treated with the compound. plos.org By identifying changes in gene and protein expression, researchers can generate hypotheses about the compound's mechanism of action. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can then be used to predict and validate the interactions between the compound and its potential protein targets. nih.gov This approach can help to identify both primary targets and off-target effects, providing valuable insights for lead optimization.

Exploration of Novel Biological Targets for Therapeutic Intervention

The piperazine scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov For example, various piperazine derivatives have been investigated for their activity against targets relevant to neurodegenerative diseases, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net The trifluoromethyl group present in this compound is a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.

Future research should aim to explore novel biological targets for this compound and its derivatives. High-throughput screening campaigns against diverse target classes could uncover unexpected activities. Furthermore, phenotypic screening approaches, where the effect of a compound is assessed in a disease-relevant cellular or organismal model, could identify novel therapeutic applications without a priori knowledge of the molecular target. The subsequent target identification and validation would then be pursued using the integrated approaches described in the previous section.

Development of Multi-Target Ligands Based on the Piperazine Scaffold

The multifactorial nature of many complex diseases, such as Alzheimer's disease and cancer, has spurred the development of multi-target directed ligands (MTDLs). nih.govnih.gov The MTDL approach aims to design single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.govjneonatalsurg.com

The piperazine scaffold is an ideal framework for the design of MTDLs due to its versatile chemistry, which allows for the incorporation of different pharmacophoric elements. researchgate.net For instance, chalcone (B49325) derivatives bearing an N-aryl piperazine moiety have been developed as multi-targetable agents for the treatment of Alzheimer's disease, showing activity against AChE, BACE-1, and amyloid-β aggregation. nih.govresearchgate.net Starting from the this compound core, novel MTDLs could be designed to target key pathways in various diseases. For example, in oncology, one could envision combining a cytotoxic warhead with a moiety that inhibits a specific signaling pathway implicated in tumor growth.

Application in Chemical Biology Probes and Mechanistic Studies

Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in a cellular or in vivo context. unclineberger.orgnih.govchemicalprobes.org These tools are invaluable for basic research and for the validation of new drug targets. The development of potent and selective chemical probes for specific protein targets has been a significant area of research. unclineberger.org

Analogues of this compound could be developed as chemical probes to investigate the roles of specific biological targets in health and disease. For example, piperazine-containing compounds have been developed as probes for the dopamine (B1211576) transporter (DAT). nih.gov By modifying the core structure to incorporate reporter tags, such as fluorescent dyes or biotin, researchers can create tools for imaging, target engagement studies, and affinity-based protein profiling. These chemical probes would facilitate a deeper understanding of the biological pathways in which the targets of this compound are involved.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine?

Answer: The synthesis typically involves two key steps:

  • Step 1: Alkylation or acylation of the piperazine core. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via nucleophilic substitution using propargyl bromide and K₂CO₃ in DMF, yielding intermediates with >90% purity after silica gel chromatography .
  • Step 2: Acylation with 2-(trifluoromethyl)benzoyl chloride. This is performed in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to facilitate coupling. Reaction completion is monitored by TLC (hexane:ethyl acetate, 1:2), followed by extraction and purification via column chromatography (ethyl acetate:hexane, 1:8) .

Key Data:

Reaction StepReagents/ConditionsYieldPurity (HPLC)
AlkylationPropargyl bromide, K₂CO₃, DMF, 6–7 h93–97%>95%
Acylation2-(Trifluoromethyl)benzoyl chloride, DIPEA, DCM75–89%>98%

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR: Critical for confirming regioselectivity of substituents on the piperazine ring. For example, methyl groups on piperazine show distinct triplet signals at δ 2.58–2.72 ppm , while trifluoromethylbenzoyl groups exhibit aromatic proton shifts at δ 7.61–8.39 ppm .
  • LCMS: Validates molecular weight (e.g., m/z 397.16 [M⁺] for triazole derivatives) and detects impurities .
  • X-ray crystallography (advanced): Resolves 3D conformation, particularly steric effects from the trifluoromethyl group .

Q. What biological activities have been reported for this compound?

Answer: While direct studies on this compound are limited, structurally analogous piperazine derivatives exhibit:

  • Anticancer activity: IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via kinase inhibition .
  • Central nervous system (CNS) effects: High affinity for serotonin receptors (5-HT₂C, Kᵢ = 8 nM), suggesting potential antipsychotic applications .
  • Antimicrobial properties: MIC values of 16–32 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can regioselectivity challenges in the acylation of the piperazine ring be addressed?

Answer: Regioselectivity is influenced by:

  • Steric effects: Bulkier substituents (e.g., trifluoromethyl) favor acylation at the less hindered nitrogen. Computational modeling (DFT) predicts energy barriers for competing pathways .
  • Catalytic systems: Copper(I)-catalyzed click chemistry improves selectivity for triazole formation (e.g., CuSO₄·5H₂O/sodium ascorbate yields >90% regioselective products) .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce side reactions .

Q. What strategies resolve contradictions in reported biological activity data?

Answer: Discrepancies often arise from:

  • Assay variability: Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
  • Cellular context: Use isogenic cell lines to control for genetic background effects. For example, contrasting results in HER2-positive vs. negative breast cancer models highlight target specificity .
  • Metabolic stability: Assess liver microsomal stability (e.g., t₁/₂ > 60 min in human hepatocytes) to rule out artifactual activity loss .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina): Predicts binding modes to kinases (e.g., CDK2) with ∆G values < −9 kcal/mol, validated by mutagenesis studies .
  • Molecular dynamics (MD) simulations (GROMACS): Models trifluoromethyl group dynamics in hydrophobic binding pockets over 100-ns trajectories .
  • QSAR models: Relate electron-withdrawing substituents (e.g., -CF₃) to enhanced IC₅₀ values (R² = 0.82 for a kinase inhibitor dataset) .

Q. How can in vivo toxicity be evaluated preclinically?

Answer:

  • Acute toxicity (OECD 423): Administer 300–2000 mg/kg orally to rodents; monitor mortality and organ histopathology .
  • Genotoxicity (Ames test): Use Salmonella strains TA98/TA100 with metabolic activation (S9 fraction); acceptable mutagenicity threshold: <2-fold revertant increase .
  • Cardiotoxicity (hERG assay): Patch-clamp studies showing IC₅₀ > 30 µM indicate low arrhythmia risk .

Q. What structural modifications enhance metabolic stability?

Answer:

  • Fluorination: Replace labile protons with fluorine atoms to block CYP450 oxidation (e.g., 3-CF₃ reduces hepatic clearance by 60%) .
  • Bioisosteres: Substitute benzoyl with thiadiazole (e.g., 1,2,5-thiadiazole improves t₁/₂ from 45 to 120 min) .
  • Prodrug strategies: Esterify carboxylic acid groups (e.g., ethyl esters increase oral bioavailability by 3-fold) .

Data Contradiction Example:

StudyReported IC₅₀ (µM)Possible Explanation
A 2.1 (MCF-7)Used serum-free medium, enhancing compound uptake
B 12.4 (MCF-7)10% FBS in medium, reducing free compound concentration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.